N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2S/c1-2-18-20(27)25(16-10-8-15(22)9-11-16)21(28-18)17(12-23)19(26)24-13-14-6-4-3-5-7-14/h3-11,18H,2,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUCMOGSPSZWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CC=C2)S1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C21H18BrN3O2S
- IUPAC Name: N-benzyl-2-[(2E,5S)-3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
- SMILES Representation:
C1=CC=C(C=C1)C(=N/C(=O)C(C#N)N)C(=O)C(C(C)C)C(C#N)C(=O)S
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives similar to this compound. Specifically, compounds with thiazolidine rings have demonstrated potent antibacterial and antifungal activities.
Case Study: Antimicrobial Evaluation
A study evaluating various thiazolidinone derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol mL, with corresponding minimum bactericidal concentrations (MBCs) of 21.4–40.2 μmol mL . The presence of electron-withdrawing groups such as bromine on the phenyl ring was noted to enhance activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer potential. The structure–activity relationship (SAR) studies indicate that modifications to the thiazolidine ring can significantly impact cytotoxicity against various cancer cell lines.
Table 1: Summary of Anticancer Activities
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | Jurkat (Bcl-2 positive) | 1.61 ± 1.92 | Apoptosis induction |
| Compound 10 | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Inhibition of cell proliferation |
These compounds were shown to interact with target proteins primarily through hydrophobic contacts, which is crucial for inducing apoptosis in cancer cells .
Structure–Activity Relationship (SAR)
The SAR analysis of thiazolidinone derivatives indicates that specific substitutions on the thiazolidine ring can enhance biological activity:
- Electron Donating Groups: Methyl groups at specific positions on the phenyl ring increase cytotoxicity.
- Functional Groups: The presence of carboxamide or cyano groups enhances interaction with biological targets, improving overall efficacy.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial applications. In a study evaluating various thiazole derivatives, compounds similar in structure to N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
A series of thiazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that the presence of electron-withdrawing groups enhanced the antibacterial efficacy. For example:
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 15 µg/mL |
| 2 | Escherichia coli | 10 µg/mL |
| 3 | Streptococcus pyogenes | 12 µg/mL |
These findings suggest that modifications to the thiazole ring can significantly influence antimicrobial potency .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Various studies have highlighted its potential in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that this compound exhibits selective cytotoxicity against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 25 |
| MCF7 (Breast) | 30 |
| U251 (Glioblastoma) | 20 |
The structure-activity relationship (SAR) analysis indicated that the thiazolidine moiety plays a crucial role in enhancing anticancer activity by inducing apoptosis in cancer cells .
Anticonvulsant Activity
Recent research has also explored the anticonvulsant properties of this compound. Compounds containing thiazolidine rings have been reported to exhibit significant anticonvulsant effects in animal models.
Case Study: Evaluation of Anticonvulsant Effectiveness
In a picrotoxin-induced convulsion model, compounds structurally related to N-benzyl derivatives were tested for their anticonvulsant activity:
| Compound | Dose (mg/kg) | Onset of Action (min) | Duration of Action (min) |
|---|---|---|---|
| A | 10 | 15 | 60 |
| B | 20 | 10 | 90 |
These results indicate that the thiazolidine derivative can provide significant protection against seizures, suggesting its potential as a therapeutic agent for epilepsy .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-bromophenyl group in the target compound may enhance stability and membrane permeability compared to the 2-nitrophenyl group in , which offers stronger electron-withdrawing effects but lower lipophilicity.
- Acetamide Modifications: The cyanoacetamide group in the target compound introduces a nitrile functional group, which is absent in the diphenylacetamide () or simple acetamide () analogs. This could influence hydrogen-bonding capacity and metabolic stability.
Q & A
Q. What are the key steps for synthesizing N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide, and how are intermediates purified?
The synthesis involves sequential functionalization of the thiazolidinone core. A typical route includes:
- Step 1 : Formation of the thiazolidinone ring via cyclocondensation of 4-bromobenzaldehyde derivatives with thiourea or its analogs under acidic conditions .
- Step 2 : Introduction of the cyanoacetamide group through Knoevenagel condensation, requiring base catalysis (e.g., piperidine) and anhydrous solvents (e.g., ethanol or DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) is used to isolate intermediates. Purity is confirmed via TLC and HPLC .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiourea, HCl, EtOH, reflux | 65–70 | >95% |
| 2 | Cyanoacetic acid, piperidine, DMF, 80°C | 50–55 | >90% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be observed?
- NMR (¹H/¹³C) : Confirm the presence of the thiazolidinone ring (C=O at ~170 ppm in ¹³C NMR), 4-bromophenyl (aromatic protons at 7.3–7.8 ppm), and cyanoacetamide (CN at ~110–120 ppm) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z ~470–480) and isotopic pattern matching bromine .
- IR Spectroscopy : Identify C=O (1650–1750 cm⁻¹), C≡N (2200–2250 cm⁻¹), and S-C=N (650–750 cm⁻¹) stretches .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Enzyme Inhibition : Screen against targets like α-glucosidase (diabetes) or HDACs (cancer) using fluorometric/colorimetric assays (IC₅₀ determination) .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity (LC₅₀ vs. normal cells like HEK293) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Knoevenagel condensation step?
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF enhances reactivity but may require lower temperatures (60–70°C) to reduce side reactions .
- Catalyst Selection : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) for faster kinetics, but monitor pH to avoid decomposition .
- Kinetic Studies : Use in-situ IR or HPLC to track intermediate consumption and optimize reaction time (typically 6–12 hours) .
Q. What structural analogs of this compound show enhanced bioactivity, and how does substitution influence SAR?
- Substitution Patterns :
- 4-Bromophenyl replacement : Analogues with 4-chlorophenyl or 4-fluorophenyl show reduced anticancer activity but improved antimicrobial profiles .
- Ethyl group modification : Bulkier substituents (e.g., isopropyl) on the thiazolidinone ring decrease solubility but increase HDAC inhibition .
- Table 2 : SAR Trends
| Substituent | Target Activity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| 4-Bromophenyl | HDAC: 2.1 ± 0.3 | 0.8 |
| 4-Chlorophenyl | HDAC: 5.4 ± 0.6 | 1.2 |
| Isopropyl | HDAC: 1.8 ± 0.2 | 0.3 |
Q. How can computational methods predict binding modes with biological targets like HDACs?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the thiazolidinone core and HDAC catalytic pockets (e.g., Zn²⁺ coordination) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates strong binding) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < −30 kcal/mol correlates with high potency) .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Measure oral bioavailability (e.g., rat models) to identify absorption issues. Low bioavailability (<20%) may explain in vitro-in vivo disconnect .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Rapid glucuronidation could reduce active compound concentration .
- Dose Optimization : Conduct MTD (maximum tolerated dose) studies to adjust dosing regimens for efficacy without toxicity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
